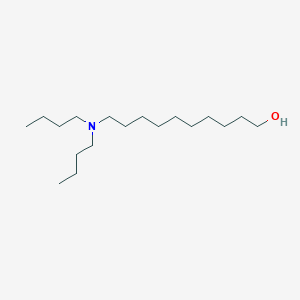
4-Amino-2-(dihydroxyarsanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(dihydroxyarsanyl)benzoic acid is an organic compound characterized by the presence of an amino group, a dihydroxyarsanyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-(dihydroxyarsanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyarsanyl group can be oxidized to form different arsenic-containing species.
Reduction: The compound can be reduced to modify the arsenic oxidation state.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) species, while substitution reactions can produce various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
4-Amino-2-(dihydroxyarsanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other arsenic-containing compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in treating diseases that involve arsenic-based therapies.
Industry: It is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-amino-2-(dihydroxyarsanyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyarsanyl group can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in certain diseases .
Comparación Con Compuestos Similares
4-Aminobenzoic acid: Lacks the dihydroxyarsanyl group but shares the amino and benzoic acid moieties.
4-Amino-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the dihydroxyarsanyl group.
Uniqueness: 4-Amino-2-(dihydroxyarsanyl)benzoic acid is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
5410-91-3 |
|---|---|
Fórmula molecular |
C7H8AsNO4 |
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
4-amino-2-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
Clave InChI |
UUPSJSUEWCNDOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)[As](O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)











